![molecular formula C16H12N4O5 B2700099 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide CAS No. 899989-35-6](/img/structure/B2700099.png)
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is a heterocyclic compound that features a furan ring, a pyridazine ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Coupling with the Nitrophenyl Group: The final step involves coupling the pyridazine-furan intermediate with a nitrophenyl acetamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-aminophenyl)acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in redox reactions and may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-15(17-11-4-1-2-5-13(11)20(23)24)10-19-16(22)8-7-12(18-19)14-6-3-9-25-14/h1-9H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZSUQARQGCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
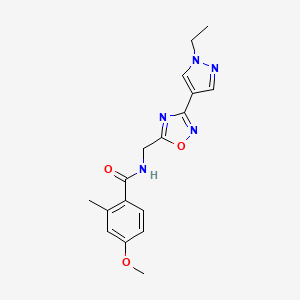

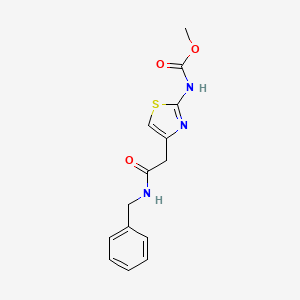
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)
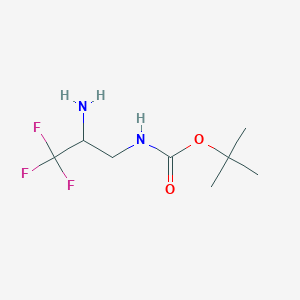

![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
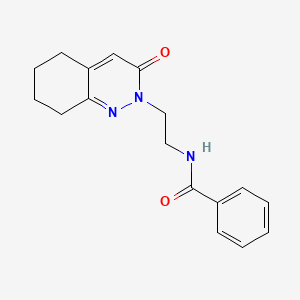
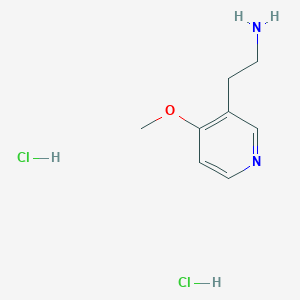
![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)

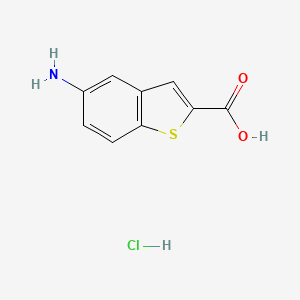
![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)
